Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate
Description
Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate is a fused heterocyclic compound featuring a pyrrolo-thiazole core. This structure combines a pyrrole ring fused with a thiazole moiety, substituted at position 2 with a methyl group and at position 5 with an ethyl ester. Its synthesis typically involves cyclization reactions of azidothiazole-carbaldehydes or displacement of halogen atoms in substituted thiazoles .
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
ethyl 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)6-4-7-8(11-6)10-5(2)14-7/h4,11H,3H2,1-2H3 |
InChI Key |
MJQCWOCELFATLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=C(S2)C |
Origin of Product |
United States |
Preparation Methods
Key Alkylation Methods
-
Direct Methylation : A pyrrole-thiazole intermediate undergoes alkylation with methyl halides in the presence of a base (e.g., K₂CO₃ or NaH).
-
Grignard Reagents : Methylmagnesium bromide may add to a carbonyl group, followed by cyclization to form the pyrrolo-thiazole core.
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C, 12 h | ~60–70% | |
| CH₃MgBr | THF, −78°C to RT, 2 h | ~50–60% |
Esterification to Form the Ethyl Carboxylate
The ethyl ester group is typically introduced via acid-catalyzed esterification of the carboxylic acid precursor.
Esterification Protocol
-
Carboxylic Acid Intermediate : Synthesized through hydrolysis of a nitrile or oxidation of an alcohol.
-
Reaction with Ethanol : Under acidic conditions (e.g., H₂SO₄ or HCl), the carboxylic acid reacts with ethanol to form the ethyl ester.
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Hydrolysis of nitrile | H₂O, H₂SO₄, reflux | 6–8 h | ~80% | |
| Esterification | C₂H₅OH, H₂SO₄, reflux | 4–6 h | ~85% |
Multi-Step Synthesis Pathways
A typical synthesis involves three stages: core formation , methylation , and esterification . Below is a hypothetical pathway based on analogous methods.
Pathway 1: Bromination-Cyclization-Esterification
-
Bromination : A pyrrole-thiazole precursor is brominated using N-bromosuccinimide (NBS) or Br₂ in the presence of FeBr₃.
-
Cyclization : The brominated intermediate undergoes cyclization under basic conditions to form the fused ring system.
-
Methylation : The cyclized product is methylated using CH₃I in DMF.
-
Esterification : The carboxylic acid is esterified with ethanol under acidic conditions.
Alternative Routes: One-Pot Synthesis
Patent CN102079732B outlines a one-pot method for ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, which may inspire efficient protocols for the target compound.
One-Pot Process
-
Bromination and Cyclization : A thiazole precursor reacts with NBS in water/THF, followed by cyclization with a pyrrole-forming agent.
-
Methylation : Methyl iodide is added directly to the reaction mixture.
-
Esterification : Ethanol and H₂SO₄ are introduced for ester formation.
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Bromination/Cyclization | NBS, THF/H₂O, reflux | 2 h | ~75% | |
| Methylation | CH₃I, DMF, 60°C | 12 h | ~65% | |
| Esterification | C₂H₅OH, H₂SO₄, reflux | 4 h | ~85% |
Critical Factors in Synthesis
Key variables affecting yield and purity include:
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
-
Catalysts : Acid catalysts (H₂SO₄) accelerate esterification.
-
Temperature Control : Cyclization reactions often require heating to 60–100°C.
Purification and Characterization
The final product is purified via column chromatography (silica gel, EtOAc/hexane) or recrystallization (EtOH/dioxane). Characterization includes:
Challenges and Optimization
-
Low Yields : Cyclization steps may suffer from side reactions (e.g., dimerization). Use of electron-withdrawing groups (e.g., esters) improves regioselectivity.
-
Stereochemical Control : The fused ring system may exhibit tautomerism; rigorous purification is essential.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Multi-step | High purity, reproducibility | Time-consuming, multiple isolations | 45–60% |
| One-pot | Simplified workflow, cost-effective | Lower selectivity, byproducts | 50–70% |
| Bromination-based | Direct introduction of methyl group | Toxic reagents (NBS, Br₂) | 60–75% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be used to modify the thiazole ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the ring system .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, research demonstrated that certain derivatives displayed effective inhibition against strains of Bacillus subtilis and Aspergillus niger, suggesting its potential use in developing new antimicrobial therapies .
Synthesis of Bioactive Compounds
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways. For example, the synthesis of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole derivatives was achieved using this compound as a starting material, showcasing its utility in creating compounds with enhanced pharmacological profiles .
Agricultural Chemistry
Research has indicated that derivatives of this compound may possess herbicidal properties. The structure's unique arrangement allows for interactions with plant growth regulators, thus potentially leading to the development of new herbicides that can control unwanted vegetation without harming crops .
Case Study 1: Antimicrobial Activity
In a study published in the Chemistry & Biology Interface, researchers synthesized a series of derivatives from this compound and evaluated their antimicrobial activity. The results indicated that compounds with specific substitutions exhibited minimum inhibitory concentrations comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Synthesis and Characterization
A detailed synthesis protocol involved multi-step reactions starting from this compound to produce various thiazole derivatives. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and purity. The study concluded that these derivatives could be promising candidates for further biological testing due to their structural diversity and potential bioactivity .
Data Table: Applications Overview
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Development of antimicrobial agents | Effective against Bacillus subtilis |
| Synthesis of Bioactive Compounds | Intermediate for synthesizing novel drug candidates | Derivatives with enhanced pharmacological profiles |
| Agricultural Chemistry | Potential herbicidal properties | Interaction with plant growth regulators |
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate (CAS: 1379345-44-4)
- Structural Differences : The methyl group is at position 4 of the pyrrolo-thiazole ring instead of position 2.
- Implications : Positional isomerism affects electronic distribution and steric interactions. The 4-methyl derivative may exhibit altered solubility or reactivity compared to the 2-methyl analog, influencing its suitability for derivatization or biological applications .
Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate (CAS: 1379315-43-1)
- Structural Differences : A bromine atom replaces the methyl group at position 2.
- Reactivity : Bromine serves as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling) to introduce aryl or alkyl groups. This makes the bromo derivative a versatile intermediate in medicinal chemistry compared to the inert methyl-substituted compound .
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
- Structural Differences: A non-fused thiazole ring with a trifluoromethylphenyl substituent at position 2.
- The absence of a fused pyrrole ring reduces aromatic π-system conjugation, impacting photophysical properties .
Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS: 837407-87-1)
- Structural Differences: A thieno-thiazole fused system with an amino group at position 2.
- Biological Relevance: Amino-substituted thiazoles are known for antimicrobial activity. The thieno-thiazole core may offer enhanced metabolic stability compared to pyrrolo-thiazoles, though direct comparisons are lacking .
Stability Considerations
- Decarboxylation Challenges: Thieno-thiazole analogs (e.g., thieno[2,3-d]thiazole-5-carboxylic acid) exhibit high volatility and instability during decarboxylation, limiting their utility. Pyrrolo-thiazoles, including the target compound, are likely more stable due to stronger hydrogen-bonding interactions in the fused ring system .
Antibacterial Activity in Thiazole Derivatives
- Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives: Substitution with aryl aldehydes at position 2 enhances antibacterial activity, with some compounds showing potency comparable to ciprofloxacin .
- Implications for Target Compound : The methyl and ester groups in the target molecule may serve as modifiable sites to introduce bioactive substituents, though empirical studies are needed.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 238749-53-6
- Molecular Formula : C8H8N2O2S
- Molecular Weight : 196.23 g/mol
- Purity : 97%
Structural Characteristics
The compound features a pyrrolo-thiazole core, which is known for contributing to various biological activities. The presence of the ethyl carboxylate group enhances its solubility and bioavailability.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | <10 | Induction of apoptosis via mitochondrial pathways |
| U251 (glioblastoma) | <15 | Inhibition of cell proliferation and migration |
| HCT116 (colon cancer) | <12 | p53-dependent growth inhibition |
The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can significantly enhance the cytotoxic effects against these cell lines .
Anticonvulsant Activity
In addition to its antitumor properties, this compound has been investigated for anticonvulsant activity. Compounds with similar structures have demonstrated effectiveness in reducing seizure activity in animal models.
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic factors.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, which is critical for preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .
Study 1: Anticancer Efficacy
In a recent study published in Molecules, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased concentrations of the compound. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neurodegeneration. Results showed that it could mitigate neuronal damage and improve survival rates in neuronal cultures exposed to harmful agents .
Q & A
Q. What synthetic methodologies are recommended for preparing ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate, and how can intermediates be purified?
The synthesis typically involves cyclocondensation reactions using heterocyclic building blocks. For example, a pyrrolo-thiazole derivative can be synthesized by refluxing ethyl 2-chloro-3-oxobutanoate with a pyrazole-carbaldehyde intermediate in ethanol, followed by purification via recrystallization (ethanol or DMF/EtOH mixtures). Piperidine is often used as a catalyst to accelerate cyclization . Key steps include:
- Intermediate isolation : Filtering precipitated solids post-reflux and washing with ethanol to remove unreacted starting materials.
- Purification : Recrystallization from ethanol or mixed solvents (e.g., DMF:EtOH, 1:1) to enhance purity .
| Reaction Conditions | Details |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | Piperidine (3 drops) |
| Reflux time | 12 hours |
| Yield | ~60–70% (after recrystallization) |
Q. What analytical techniques are critical for confirming the structure of this compound?
X-ray crystallography is the gold standard for structural confirmation. For example:
- Single-crystal X-ray diffraction : Monoclinic crystals (space group P21/c) with cell parameters a = 5.8258 Å, b = 9.4916 Å, and c = 24.350 Å refine reliably using SHELXL .
- Spectroscopic methods : H/C NMR to verify proton environments and carbonyl/thiazole functionalities.
Key refinement parameters :
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) complement the synthesis of pyrrolo-thiazole derivatives?
Docking studies using software like Glide XP can predict binding affinities for biological targets (e.g., enzymes or receptors). For example:
Q. How should researchers address contradictory data in reaction yields or by-product formation?
Contradictions often arise from variations in solvent polarity, catalyst loading, or temperature. Mitigation strategies include:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., reflux time, solvent ratios) to identify optimal conditions.
- By-product analysis : Use LC-MS or TLC to trace side reactions (e.g., hydrolysis of ester groups under prolonged reflux) .
Q. What strategies optimize regioselectivity in multi-step heterocyclic syntheses?
- Stepwise protection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during thiazole ring formation .
- Temperature control : Lower temperatures (0–5°C) minimize undesired cyclization pathways .
Methodological Challenges and Solutions
Q. How can crystallization challenges be resolved for hygroscopic or low-melting-point derivatives?
- Solvent screening : Use mixed solvents (e.g., acetone/hexane) to improve crystal nucleation.
- Seeding : Introduce pre-formed microcrystals to induce controlled growth .
Q. What precautions are necessary when handling air-sensitive intermediates (e.g., thioglycolate derivatives)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
